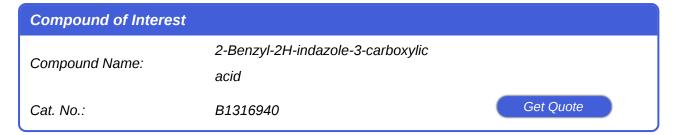


# Crystal Structure of 2-Benzyl-2H-indazole-3-carboxylic acid: A Technical Overview

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the structural and synthetic aspects of **2-Benzyl-2H-indazole-3-carboxylic acid**. While a definitive crystal structure for this specific molecule is not publicly available, this document presents representative crystallographic data from a closely related compound, 1-Methyl-1H-indazole-3-carboxylic acid, to infer key structural features. Furthermore, a comprehensive, generalized experimental protocol for the synthesis of the title compound is provided, based on established methods for the regioselective N-alkylation of indazole scaffolds.

# **Representative Crystallographic Data**

The crystal structure of **2-Benzyl-2H-indazole-3-carboxylic acid** has not been reported in publicly accessible crystallographic databases. To provide insight into the likely solid-state conformation and packing of this molecule, we present the crystallographic data for the analogous compound, **1-Methyl-1H-indazole-3-carboxylic acid**. It is important to note that the substitution at the N1 position in this analogue, as opposed to the N2 position in the title compound, will lead to differences in the overall molecular geometry and crystal packing.

The asymmetric unit of 1-Methyl-1H-indazole-3-carboxylic acid contains two molecules. In the crystal structure, both molecules form inversion dimers through pairs of O—H···O hydrogen bonds.[1]



Table 1: Crystal Data and Structure Refinement for 1-Methyl-1H-indazole-3-carboxylic acid

Parameter	Value
Empirical Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Formula Weight	176.17
Crystal System	Monoclinic
Space Group	P21/n
a (Å)	7.5470 (15)
b (Å)	14.873 (3)
c (Å)	14.924 (3)
β (°)	93.10 (3)
Volume (ų)	1672.7 (6)
Z	8
Temperature (K)	293 (2)
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor	0.058
wR-factor	0.143

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

# **Experimental Protocols**

The synthesis of **2-Benzyl-2H-indazole-3-carboxylic acid** can be achieved through the regioselective N-alkylation of indazole-3-carboxylic acid. The alkylation of the indazole ring can occur at either the N1 or N2 position, and the regioselectivity is influenced by factors such as the choice of base, solvent, and the nature of the electrophile. While some conditions favor the N1 isomer, others can be tuned to yield the N2 isomer as the major product. The following protocol describes a general method for the benzylation of indazole-3-carboxylic acid, which may yield a mixture of N1 and N2 isomers requiring chromatographic separation.



## Synthesis of 2-Benzyl-2H-indazole-3-carboxylic Acid

#### Materials:

- 1H-Indazole-3-carboxylic acid
- · Benzyl bromide
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Hexane
- Deionized water
- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

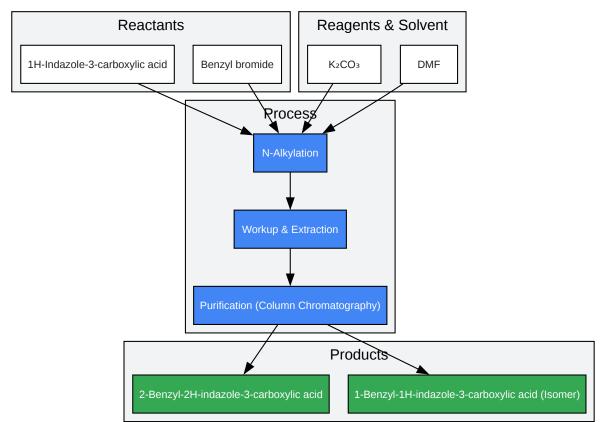
- To a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.1 equivalents).
- Stir the suspension at room temperature for 1 hour.
- Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- Continue stirring the reaction mixture at room temperature overnight.
- Upon completion of the reaction (monitored by TLC), pour the mixture into deionized water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine solution.



- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N1 and N2 isomers.
- Collect the fractions corresponding to the 2-Benzyl-2H-indazole-3-carboxylic acid and concentrate under reduced pressure to yield the pure product.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

# Visualizations Synthetic Workflow for 2-Benzyl-2H-indazole-3carboxylic Acid





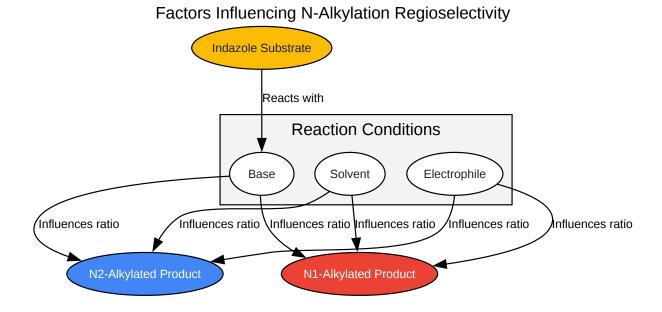
#### Synthetic Workflow for 2-Benzyl-2H-indazole-3-carboxylic Acid

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Caption: Synthetic scheme for the preparation of 2-Benzyl-2H-indazole-3-carboxylic acid.

# **Logical Relationship of Regioselective N-Alkylation**





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Caption: Key factors determining the outcome of N-alkylation of indazoles.

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## References

- 1. dergipark.org.tr [dergipark.org.tr]
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